![molecular formula C25H27ClFN5O3 B2677270 2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243060-10-7](/img/structure/B2677270.png)
2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H27ClFN5O3 and its molecular weight is 499.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-chloro-6-fluorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , identified by its CAS number 1242967-62-9 , is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C25H28ClN5O3
- Molecular Weight : 482.0 g/mol
- Structure : The compound features a complex heterocyclic structure that contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Initial studies suggest that it may exhibit significant anti-inflammatory and analgesic properties.
The proposed mechanism involves the inhibition of specific enzymes related to inflammatory pathways. The compound's structure allows it to interact with various biological targets, potentially modulating receptor activities and enzyme functions.
In Vitro Studies
-
Enzyme Inhibition : Preliminary assays have indicated that the compound may act as an inhibitor of certain enzymes involved in inflammatory processes. For instance, studies focusing on xanthine oxidase inhibition have shown promising results, suggesting a potential role in managing conditions like gout and hyperuricemia.
Enzyme Target Inhibition Type IC50 Value (µM) Xanthine Oxidase Non-competitive 55.1 ± 9.80 Aldose Reductase Competitive Not Determined - Cell Viability Assays : The compound has been evaluated for cytotoxicity against various cancer cell lines. Results indicated selective cytotoxicity towards specific cancer types while sparing normal cells.
In Vivo Studies
-
Animal Models : In vivo studies using murine models have demonstrated that administration of the compound resulted in reduced inflammation markers and pain response in models of acute inflammation.
- Study Design : Mice were treated with varying doses of the compound and assessed for paw edema and pain response using the formalin test.
- Results : Significant reduction in both paw swelling and pain behavior was observed at higher doses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A case study involving patients with chronic inflammatory conditions showed improvements in symptoms after treatment with derivatives similar to this compound.
- Another study focusing on its effects on metabolic disorders suggested that it might help regulate glucose levels through modulation of insulin sensitivity.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN5O3/c1-14(2)11-28-22(33)16-8-9-17-21(10-16)32-24(30(23(17)34)12-15(3)4)29-31(25(32)35)13-18-19(26)6-5-7-20(18)27/h5-10,14-15H,11-13H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPVYDYDCOCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC=C4Cl)F)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。